Cas no 147963-30-2 (Ethyl (4-ChloroMethyl)couMarin-7-carbaMate)

Ethyl (4-Chloromethyl)coumarin-7-carbamate is a synthetic coumarin derivative with significant utility in organic synthesis and biochemical research. Its key structural features include a chloromethyl group at the 4-position and a carbamate ester at the 7-position, enhancing its reactivity and versatility as an intermediate. This compound is particularly valued for its role in fluorescence labeling and protease activity studies due to the coumarin scaffold's photophysical properties. The chloromethyl moiety allows for further functionalization, making it a useful building block in medicinal chemistry and material science. Its stability under standard conditions and well-characterized reactivity profile contribute to its widespread application in research and development.
Ethyl (4-ChloroMethyl)couMarin-7-carbaMate structure
147963-30-2 structure
Product Name:Ethyl (4-ChloroMethyl)couMarin-7-carbaMate
CAS No:147963-30-2
MF:C13H12ClNO4
MW:281.69
MDL:MFCD03988535
CID:1319340
PubChem ID:2434815
Update Time:2025-05-20

Ethyl (4-ChloroMethyl)couMarin-7-carbaMate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [4-(chloromethyl)-2-oxo-2H-1-benzopyran-7-yl]-, ethylester
    • IVDPVMAMQUEQNP-UHFFFAOYSA-N
    • Ethyl (4-ChloroMethyl)couMarin-7-carbaMate
    • Carbamic acid, N-[4-(chloromethyl)-2-oxo-2H-1-benzopyran-7-yl]-, ethyl ester
    • 4-(chloromethyl)-2-oxo-2H-1-benzopyran-7-yl]-carbamic acid ethyl ester
    • ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
    • Ethyl?N-[4-(chloromethyl)-2-oxo-2H-1-benzopyran-7-yl]carbamate
    • Enamine_005412
    • SCHEMBL6227542
    • SR-01000044057
    • HMS1409F22
    • C13H12ClNO4
    • 147963-30-2
    • (4-Chloromethyl-2-oxo-2H-chromen-7-yl)-carbamic acid ethyl ester
    • Ethyl N-[4-(chloromethyl)-2-oxo-2H-1-benzopyran-7-yl]carbamate
    • AS-82554
    • ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate
    • CS-0220088
    • EN300-05737
    • Z56921790
    • AKOS000117233
    • G33721
    • ethylN-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
    • 7-carbethoxyamino-4-chloromethylcoumarin
    • SR-01000044057-1
    • MDL: MFCD03988535
    • Inchi: 1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17)
    • InChI Key: IVDPVMAMQUEQNP-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)NC1=CC=C2C(=C1)OC(=O)C=C2CCl

Computed Properties

  • Exact Mass: 281.0454856g/mol
  • Monoisotopic Mass: 281.0454856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.6Ų

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Additional information on Ethyl (4-ChloroMethyl)couMarin-7-carbaMate

Ethyl (4-ChloroMethyl)couMarin-7-carbaMate: A Comprehensive Overview

Ethyl (4-ChloroMethyl)couMarin-7-carbaMate, identified by its CAS number 147963-30-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the coumarin family, which is well-known for its diverse biological activities and potential therapeutic applications. The structural features of Ethyl (4-ChloroMethyl)couMarin-7-carbaMate, particularly the presence of a 4-ChloroMethyl substituent and a carbaMate moiety, contribute to its unique chemical properties and biological functions.

The synthesis and characterization of Ethyl (4-ChloroMethyl)couMarin-7-carbaMate have been subjects of extensive research in recent years. The compound's structure allows for various modifications, making it a valuable scaffold for the development of novel pharmaceutical agents. Researchers have been exploring its potential in several areas, including anti-inflammatory, antimicrobial, and anticancer applications.

One of the most compelling aspects of Ethyl (4-ChloroMethyl)couMarin-7-carbaMate is its interaction with biological targets. Studies have shown that this compound can modulate multiple signaling pathways, making it a promising candidate for treating complex diseases. For instance, research has indicated that it may interfere with the activity of enzymes involved in cancer cell proliferation, such as kinases and cyclases. These findings have sparked interest in further investigating its mechanisms of action and potential therapeutic benefits.

In addition to its pharmacological properties, Ethyl (4-ChloroMethyl)couMarin-7-carbaMate has also been studied for its environmental stability and biodegradability. These characteristics make it an attractive candidate for applications in green chemistry and sustainable pharmaceutical development. The ability to synthesize this compound efficiently and under environmentally friendly conditions is crucial for its commercial viability.

The latest research in this field has highlighted the importance of understanding the stereochemistry of Ethyl (4-ChloroMethyl)couMarin-7-carbaMate. Studies have demonstrated that the spatial arrangement of atoms in this molecule significantly affects its biological activity. This underscores the need for precise synthetic methods to achieve the desired stereochemical configuration. Advances in computational chemistry and molecular modeling have provided valuable tools for predicting and optimizing the structure-activity relationships of this compound.

Ethyl (4-ChloroMethyl)couMarin-7-carbaMate has also been explored as a lead compound in drug discovery programs. Its unique structural features make it a versatile scaffold for designing molecules with enhanced pharmacological properties. Researchers have employed various strategies, such as structure-based drug design and high-throughput screening, to identify derivatives with improved efficacy and reduced toxicity. These efforts have led to several promising candidates that are currently undergoing further investigation.

The role of Ethyl (4-ChloroMethyl)couMarin-7-carbaMate in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable tool for understanding fundamental biological processes and developing new diagnostic methods. For example, researchers have used this compound to study enzyme inhibition and receptor binding interactions, providing insights into disease mechanisms and potential treatment strategies.

The future prospects of Ethyl (4-ChloroMethyl)couMarin-7-carbaMate are bright, with ongoing research aimed at expanding its applications and improving its properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this field. By leveraging cutting-edge technologies and innovative approaches, scientists can unlock the full potential of this compound and contribute to the development of novel therapeutics.

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